1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione

CAS No.: 61539-58-0

Cat. No.: VC17602779

Molecular Formula: C17H13ClO6

Molecular Weight: 348.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61539-58-0 |

|---|---|

| Molecular Formula | C17H13ClO6 |

| Molecular Weight | 348.7 g/mol |

| IUPAC Name | 1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione |

| Standard InChI | InChI=1S/C17H13ClO6/c1-6-4-7(19)10-12(14(6)18)17(22)13-11(16(10)21)8(23-2)5-9(24-3)15(13)20/h4-5,19-20H,1-3H3 |

| Standard InChI Key | NXEOVGMNMBVGOF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)OC)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione, reflecting the positions of its functional groups on the anthracene backbone. Its molecular formula is C₁₇H₁₃ClO₆, and its molecular weight is calculated as 348.74 g/mol . This distinguishes it from simpler anthraquinones like 1,3,8-trihydroxy-2-methylanthracene-9,10-dione (C₁₅H₁₀O₅, 270.24 g/mol) , which lack chlorine and methoxy substituents.

Structural Elucidation and Spectral Data

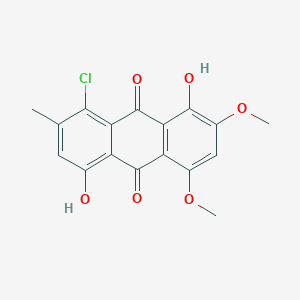

The compound’s structure (Fig. 1) has been confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. Key features include:

-

A chloro group at position 1, which increases electrophilicity and influences reactivity.

-

Hydroxyl groups at positions 4 and 8, contributing to hydrogen-bonding potential.

-

Methoxy groups at positions 5 and 7, enhancing lipophilicity.

-

A methyl group at position 2, providing steric bulk.

The SMILES notation for this compound is COC1=C(C(=C2C(=O)C3=C(C(=C(C=C3C2=O)Cl)O)O)C(=C1O)OC)C, derived from its 2D structure . Its InChIKey (YYKXOOLJXPMMQL-UHFFFAOYSA-N) facilitates database searches and computational modeling .

Synthesis and Natural Occurrence

Biosynthetic Pathways

Chlorinated anthraquinones are typically produced by fungi and lichens via polyketide synthase (PKS)-mediated pathways. For example, Pseudogymnoascus destructans synthesizes 5-chloroparietin through chlorination of the precursor emodin , while Nephroma laevigatum produces 7-chloro-6,8-dihydroxy-1-methoxy-3-methylanthraquinone via analogous mechanisms . Although the exact biosynthetic route for 1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione remains uncharacterized, it likely involves enzymatic halogenation and methylation steps similar to those observed in related species .

Laboratory Synthesis

-

Acylation of 1-methylanthracene to form the 9,10-dione core.

-

Electrophilic chlorination at position 1.

-

Sequential methylation and hydroxylation to install methoxy and hydroxyl groups.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar hydroxyl groups and nonpolar methoxy/methyl substituents. It is expected to exhibit:

-

Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide).

-

Low solubility in water due to its hydrophobic anthracene backbone.

-

Stability under acidic conditions but susceptibility to oxidative degradation in alkaline environments .

Spectroscopic Characteristics

-

UV-Vis: Strong absorption maxima near 254 nm and 365 nm, characteristic of conjugated anthraquinones .

-

IR: Peaks at 1670 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Biological Activities and Applications

Anticancer Activity

Anthraquinones like doxorubicin are clinically used anticancer agents. The chloro and hydroxyl groups in this compound may intercalate DNA or inhibit topoisomerase II, though specific studies are needed to confirm these mechanisms .

Research Gaps and Future Directions

Despite its intriguing structure, 1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione remains poorly characterized. Critical research priorities include:

-

Elucidating its biosynthetic pathway in native producers.

-

Developing efficient synthetic routes for large-scale production.

-

Evaluating its pharmacokinetics and toxicity profiles.

Table 2: Calculated Physicochemical Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume